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Compound of Interest

Compound Name:
4-amino-N-

cyclopropylbenzenesulfonamide

Cat. No.: B061937 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-amino-N-cyclopropylbenzenesulfonamide is a sulfonamide derivative with potential

applications in pharmacological research, particularly as a kinase inhibitor. This technical guide

provides a comprehensive overview of its chemical properties, available experimental data, and

its putative role in modulating key signaling pathways. Due to the limited availability of public

experimental data for this specific compound, this guide combines reported data with computed

properties and general experimental methodologies relevant to its compound class and

biological targets.

Chemical Properties
The fundamental chemical properties of 4-amino-N-cyclopropylbenzenesulfonamide are

summarized below. It is important to note that while some experimental data is available, many

of the physical properties are computationally predicted.

General and Structural Information

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b061937?utm_src=pdf-interest
https://www.benchchem.com/product/b061937?utm_src=pdf-body
https://www.benchchem.com/product/b061937?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b061937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

IUPAC Name

4-amino-N-

cyclopropylbenzenesulfonamid

e

PubChem

CAS Number 177785-41-0 Multiple Suppliers

PubChem CID 1134148 PubChem

Molecular Formula C₉H₁₂N₂O₂S PubChem

Molecular Weight 212.27 g/mol PubChem

SMILES
C1CC1NS(=O)

(=O)C2=CC=C(C=C2)N
PubChem

Physicochemical Properties
Property Value Remarks

Melting Point No data available
Experimental value not found

in public literature.

Boiling Point No data available
Experimental value not found

in public literature.

Solubility No data available
Experimental value not found

in public literature.

pKa No data available
Experimental value not found

in public literature.

LogP 2.76240 Computed

Experimental Data
Synthesis
A general synthetic route for 4-amino-N-cyclopropylbenzenesulfonamide has been reported

in the literature. The synthesis involves the reaction of a protected aminobenzenesulfonyl

chloride with cyclopropylamine, followed by deprotection.
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General Synthesis Scheme:

Synthesis of 4-amino-N-cyclopropylbenzenesulfonamide

Protected 4-aminobenzenesulfonyl
chloride (e.g., Acetyl protected)

Protected 4-amino-N-cyclopropylbenzenesulfonamide

Reaction with Cyclopropylamine

Cyclopropylamine

4-amino-N-cyclopropylbenzenesulfonamide

Deprotection

Click to download full resolution via product page

A high-level schematic of the synthesis process.

A detailed, step-by-step experimental protocol for the synthesis of 4-amino-N-
cyclopropylbenzenesulfonamide is not publicly available. Researchers should refer to

general methods for sulfonamide synthesis and adapt them accordingly.

¹H NMR Spectral Data
The following ¹H NMR data has been reported for 4-amino-N-
cyclopropylbenzenesulfonamide.

Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.40–7.44 m 3H SO₂NH and Ar–H

6.61 d (J=9.0 Hz) 2H Ar–H

5.94 s 2H NH₂
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Solvent: DMSO-d₆, Frequency: 300 MHz

Biological Activity and Signaling Pathways
Patents have identified 4-amino-N-cyclopropylbenzenesulfonamide as a potential inhibitor

of several kinases, including Spleen Tyrosine Kinase (SYK), Leucine-Rich Repeat Kinase 2

(LRRK2), and Myosin Light Chain Kinase (MYLK). These kinases are implicated in a variety of

cellular processes and disease states.

Spleen Tyrosine Kinase (SYK) Signaling Pathway
SYK is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of

various immune cells.[1] It is involved in mediating cellular responses such as proliferation,

differentiation, and phagocytosis.[2] Inhibition of SYK is a therapeutic strategy for autoimmune

diseases and certain cancers.[1]
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Inhibition of the SYK signaling pathway.
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Leucine-Rich Repeat Kinase 2 (LRRK2) Signaling
Pathway
Mutations in the LRRK2 gene are a common genetic cause of Parkinson's disease.[3] LRRK2

is a large, multi-domain protein with both kinase and GTPase activity, implicated in various

cellular processes including vesicular trafficking, autophagy, and cytoskeletal dynamics.[3][4]
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Modulation of the LRRK2 signaling cascade.

Myosin Light Chain Kinase (MYLK) Signaling Pathway
MYLK is a serine/threonine-specific protein kinase that phosphorylates the regulatory light

chain of myosin II, a key event in smooth muscle contraction and cell motility.[5][6]
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Dysregulation of MYLK activity is associated with various pathological conditions, including

cardiovascular diseases and cancer.[6]
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Interference with the MYLK signaling pathway.

Experimental Protocols
Detailed experimental protocols for the use of 4-amino-N-cyclopropylbenzenesulfonamide
are not available in the public domain. The following represents a generalized workflow for a

kinase inhibition assay, which would be a primary method for evaluating the biological activity

of this compound.

General Kinase Inhibition Assay Workflow
This protocol outlines the general steps for assessing the inhibitory activity of a compound

against a target kinase using a luminescence-based assay that measures ATP consumption.
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Kinase Inhibition Assay
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- Add buffer, inhibitor, and kinase

Initiate reaction by adding
ATP/substrate mixture
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Stop reaction and detect remaining ATP
(e.g., using ADP-Glo™)
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A generalized workflow for a kinase inhibition assay.
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Materials:

Purified recombinant kinase (SYK, LRRK2, or MYLK)

Specific kinase substrate

ATP

Kinase assay buffer

4-amino-N-cyclopropylbenzenesulfonamide (dissolved in a suitable solvent, e.g., DMSO)

Luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Microplate reader with luminescence detection capabilities

Methodology:

Reagent Preparation: Prepare serial dilutions of 4-amino-N-
cyclopropylbenzenesulfonamide. Prepare solutions of the kinase, substrate, and ATP in

the appropriate assay buffer.

Reaction Setup: In a microplate, add the kinase and the test compound at various

concentrations.

Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.

Incubation: Incubate the reaction mixture for a specified time at a controlled temperature to

allow for the enzymatic reaction to proceed.

Detection: Stop the kinase reaction and measure the amount of ATP consumed (or ADP

produced). This is typically done by adding a detection reagent that generates a luminescent

signal proportional to the amount of ATP remaining.

Data Analysis: Measure the luminescence using a plate reader. The data is then used to

calculate the percentage of kinase inhibition for each concentration of the compound. The

half-maximal inhibitory concentration (IC₅₀) value can be determined by plotting the inhibition

data against the compound concentration.
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Conclusion
4-amino-N-cyclopropylbenzenesulfonamide is a compound of interest for its potential as a

kinase inhibitor. While comprehensive experimental data on its physicochemical properties are

currently lacking in the public domain, its chemical identity is well-established. The available

spectral data and its putative biological targets—SYK, LRRK2, and MYLK—provide a solid

foundation for further research. The general experimental protocols and pathway diagrams

presented in this guide are intended to facilitate the design of future studies aimed at

elucidating the therapeutic potential of this and related molecules. Further experimental

validation of the computed properties and detailed investigation into its biological mechanisms

are warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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